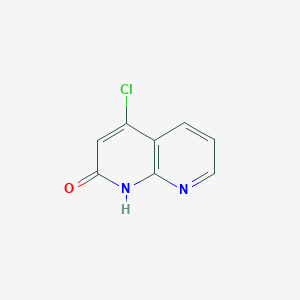

4-Chloro-1,8-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality 4-Chloro-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-4-7(12)11-8-5(6)2-1-3-10-8/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKWCVXNACUCAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C=C2Cl)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576361 |

Source

|

| Record name | 4-Chloro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59514-93-1 |

Source

|

| Record name | 4-Chloro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,2-dihydro-1,8-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-1,8-naphthyridin-2(1H)-one

This guide provides an in-depth exploration of the synthetic pathway to 4-Chloro-1,8-naphthyridin-2(1H)-one, a pivotal intermediate in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a recognized privileged structure, forming the core of numerous biologically active compounds, including the anxiolytic agent Pagoclone and various kinase inhibitors.[1][2][3] The 4-chloro substituent serves as a versatile synthetic handle, enabling further molecular elaboration through nucleophilic substitution reactions.

This document is structured to provide not only a replicable experimental procedure but also a deep understanding of the underlying chemical principles and strategic considerations that govern the synthesis. We will proceed via a robust two-part strategy: first, the construction of the core heterocyclic system to form a 4-hydroxy intermediate, followed by a targeted chlorination to yield the final product.

Part 1: Synthesis of the 4-Hydroxy-1,8-naphthyridin-2(1H)-one Intermediate

Strategic Overview: The Gould-Jacobs Approach

The construction of the bicyclic 1,8-naphthyridinone core is most effectively achieved through a modification of the classic Gould-Jacobs reaction.[4][5] This powerful strategy facilitates the annulation of a pyridine ring by condensing an amino-substituted pyridine with a malonic acid derivative, followed by a heat-induced cyclization. This method is chosen for its reliability, use of readily available starting materials, and high-yielding nature.

Our synthesis commences with 2-aminopyridine-3-carboxylic acid and diethyl malonate.[6][7][8] The reaction sequence involves an initial acylation of the amino group by the malonate, followed by an intramolecular Dieckmann-like condensation. The thermal cyclization is the critical step, driven by the formation of a stable, aromatic heterocyclic system.

Reaction Mechanism

The reaction proceeds through two key stages:

-

Initial Condensation: The nucleophilic 2-amino group of 2-aminopyridine-3-carboxylic acid attacks one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by the elimination of ethanol to form an intermediate amide.

-

Thermal Cyclization: At elevated temperatures, typically in a high-boiling solvent like Dowtherm A, the molecule undergoes an intramolecular cyclization.[9] A carbanion is formed on the methylene carbon of the malonate moiety, which then attacks the carboxyl group of the nicotinic acid portion. Subsequent dehydration and tautomerization yield the thermodynamically stable 4-hydroxy-1,8-naphthyridin-2(1H)-one. The "4-hydroxy" designation is nominal, as the compound exists predominantly in its keto tautomeric form, 1,2-dihydro-4-oxo-1,8-naphthyridine.[4]

Caption: Mechanism of the Gould-Jacobs reaction for naphthyridinone synthesis.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-1,8-naphthyridin-2(1H)-one

-

Materials:

-

2-Aminopyridine-3-carboxylic acid (1.0 eq)

-

Diethyl malonate (3.0 eq)[10]

-

Dowtherm A (diphenyl ether/biphenyl mixture)

-

Ethanol

-

-

Procedure:

-

A mixture of 2-aminopyridine-3-carboxylic acid and diethyl malonate is heated at 140-150 °C for 2 hours. During this time, ethanol, a byproduct of the initial condensation, is distilled off.

-

The reaction mixture is allowed to cool slightly before the excess diethyl malonate is removed under reduced pressure.

-

The resulting viscous residue is added portion-wise to a pre-heated (240-250 °C) flask containing Dowtherm A. The addition should be controlled to manage the vigorous evolution of ethanol.

-

The solution is maintained at 240-250 °C for an additional 20-30 minutes after the addition is complete.

-

The reaction mixture is cooled to below 100 °C and then poured into hexane or petroleum ether to precipitate the product.

-

The crude solid is collected by filtration, washed thoroughly with hexane to remove the Dowtherm A, and then washed with ethanol.

-

The product is dried under vacuum to yield 4-hydroxy-1,8-naphthyridin-2(1H)-one as a solid.

-

Data Summary for 4-Hydroxy-1,8-naphthyridin-2(1H)-one

| Parameter | Expected Value |

| Appearance | Off-white to tan solid |

| Yield | 75-85% |

| Melting Point | >300 °C |

| IR (KBr, cm⁻¹) | ~3100 (N-H), ~1650 (C=O, amide), ~1620 (C=O, ketone) |

| ¹H NMR (DMSO-d₆) | δ ~11.5 (br s, 1H, NH), δ 8.2-8.4 (m, 1H), δ 7.2-7.4 (m, 2H), δ 5.9 (s, 1H) |

Part 2: Chlorination to 4-Chloro-1,8-naphthyridin-2(1H)-one

Strategic Overview: Conversion of the Hydroxyl Group

The 4-hydroxyl group of the naphthyridinone intermediate is insufficiently reactive for direct nucleophilic displacement. To transform it into a good leaving group, a chlorination reaction is employed. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting heterocyclic ketones and enols into their corresponding chloro derivatives.[11] The reaction mechanism is analogous to that seen in the Vilsmeier-Haack reaction, where POCl₃ acts as an activating agent.[12][13]

Reaction Mechanism

The chlorination mechanism involves the activation of the carbonyl (or enol) oxygen by the electrophilic phosphorus atom of POCl₃.

-

Activation: The lone pair of electrons on the oxygen atom of the 4-oxo group attacks the phosphorus atom of POCl₃, leading to the displacement of a chloride ion and the formation of a phosphate ester-like intermediate.

-

Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the C4 position.

-

Elimination: The phosphate group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 4-chloro-1,8-naphthyridin-2(1H)-one product.

Caption: Mechanism for the chlorination of the naphthyridinone intermediate.

Detailed Experimental Protocol: Synthesis of 4-Chloro-1,8-naphthyridin-2(1H)-one

-

Materials:

-

4-Hydroxy-1,8-naphthyridin-2(1H)-one (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 vol. eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice water

-

Sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

To a flask charged with 4-hydroxy-1,8-naphthyridin-2(1H)-one, add phosphorus oxychloride followed by a catalytic amount of DMF.

-

The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 3-4 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

-

The resulting residue is cooled in an ice bath and quenched by the very slow, portion-wise addition of crushed ice or ice water. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

-

The acidic aqueous mixture is stirred until all the residue has dissolved or formed a slurry.

-

The mixture is then carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

-

The solid is collected by filtration, washed extensively with water, and dried under vacuum to afford the final product, 4-Chloro-1,8-naphthyridin-2(1H)-one.

-

Data Summary for 4-Chloro-1,8-naphthyridin-2(1H)-one

| Parameter | Expected Value |

| Appearance | White to light yellow solid |

| Yield | 80-90% |

| Melting Point | ~250-255 °C |

| ¹H NMR (DMSO-d₆) | δ ~12.0 (br s, 1H, NH), δ 8.5-8.7 (m, 1H), δ 7.4-7.6 (m, 2H), δ 6.8 (s, 1H) |

| MS (ESI) | m/z 181.0 [M+H]⁺, 183.0 [M+H+2]⁺ (isotopic pattern for Cl) |

Overall Synthetic Workflow

The two-part synthesis provides a reliable and scalable route to the target compound.

Caption: High-level workflow for the synthesis of 4-Chloro-1,8-naphthyridin-2(1H)-one.

Conclusion

This guide outlines a field-proven, two-step synthesis for 4-Chloro-1,8-naphthyridin-2(1H)-one. The methodology, grounded in the Gould-Jacobs reaction and subsequent chlorination with phosphorus oxychloride, is robust and efficient. By understanding the mechanistic underpinnings of each transformation, researchers can troubleshoot and optimize the process, ensuring consistent and high-quality production of this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

-

Gould–Jacobs reaction - Wikipedia . Wikipedia.

-

Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities . (2018). ResearchGate.

-

Vilsmeier-Haack Reaction - J&K Scientific LLC . (2025). J&K Scientific.

-

Gould-Jacobs Reaction . (n.d.). Wiley Online Library.

-

Pagoclone - Wikipedia . Wikipedia.

-

Vilsmeier–Haack reaction - Wikipedia . Wikipedia.

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications . (n.d.). PMC - NIH.

-

2-Aminopyridine-3-carboxylic acid | A68300-25G | SIGMA-ALDRICH | SLS . SLS.

-

A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines . (2009). ResearchGate.

-

Malonic Acid and Derivatives . (n.d.). ResearchGate.

-

2-Aminopyridine-3-carboxylic acid 98 5345-47-1 - Sigma-Aldrich . Sigma-Aldrich.

-

Malonates in Cyclocondensation Reactions . (n.d.). PMC - NIH.

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited . (2021). ACS Omega.

-

Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem . PubChem.

Sources

- 1. Pagoclone - Wikipedia [en.wikipedia.org]

- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jk-sci.com [jk-sci.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Introduction: The Privileged 1,8-Naphthyridine Scaffold

An In-depth Technical Guide to 4-Chloro-1,8-naphthyridin-2(1H)-one: Synthesis, Properties, and Applications

The 1,8-naphthyridine ring system is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure." This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets.

Within this important class of compounds, 4-Chloro-1,8-naphthyridin-2(1H)-one emerges as a pivotal synthetic intermediate. The presence of a lactam moiety and a strategically positioned chlorine atom at the C4 position makes it a versatile building block for constructing diverse molecular libraries. The chlorine atom acts as an excellent leaving group, enabling a wide range of nucleophilic substitution reactions to introduce new functional groups and explore structure-activity relationships (SAR). This guide offers a comprehensive technical overview of its synthesis, core chemical properties, reactivity, and applications for researchers engaged in drug discovery and development.

Synthesis of the Core Scaffold

The construction of the 1,8-naphthyridine core is most commonly achieved through established condensation reactions, such as the Friedländer synthesis, which involves the reaction of a 2-amino-pyridine derivative with a β-keto ester or a similar 1,3-dicarbonyl compound.[3][4] The synthesis of 4-Chloro-1,8-naphthyridin-2(1H)-one typically proceeds via the chlorination of its corresponding hydroxyl precursor, 4-hydroxy-1,8-naphthyridin-2(1H)-one. This transformation is efficiently carried out using standard chlorinating agents like phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of 4-Hydroxy-1,8-naphthyridin-2(1H)-one

This protocol describes a representative method for the synthesis of the title compound.

Causality: Phosphorus oxychloride is a highly effective dehydrating and chlorinating agent for converting hydroxy-heterocycles and lactams into their chloro-derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Refluxing ensures the reaction reaches completion. The workup procedure involving pouring the reaction mixture onto ice hydrolyzes any remaining POCl₃ and precipitates the organic product.

Methodology:

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-1,8-naphthyridin-2(1H)-one (1.0 eq) in phosphorus oxychloride (10-15 mL per gram of starting material).

-

Reaction: Heat the stirred mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g). This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Precipitation & Isolation: The crude product will precipitate as a solid. Stir the ice-water mixture until all the ice has melted. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or heptane to yield the final 4-Chloro-1,8-naphthyridin-2(1H)-one.[5]

Caption: General mechanism for SNAr at the C4 position.

Experimental Protocol: General Amination Reaction

This protocol provides a general method for the synthesis of 4-amino derivatives.

Causality: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to solubilize the reactants. A base is often required to deprotonate the incoming amine nucleophile, increasing its nucleophilicity, or to scavenge the HCl byproduct. Heating is necessary to overcome the activation energy of the substitution.

Methodology:

-

Reagent Setup: To a solution of 4-Chloro-1,8-naphthyridin-2(1H)-one (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO), add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction: Heat the reaction mixture at 80-120 °C for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. The product often precipitates and can be collected by filtration.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-1,8-naphthyridin-2(1H)-one derivative.

Applications in Drug Discovery

The true value of 4-Chloro-1,8-naphthyridin-2(1H)-one lies in its role as a versatile scaffold for generating novel therapeutic agents. The ability to easily modify the C4 position allows for systematic exploration of the chemical space around the naphthyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of the 1,8-naphthyridin-2-one scaffold have shown significant promise in several therapeutic areas. For example, they have been investigated as potent and selective inhibitors of Sphingomyelin Synthase 2 (SMS2), a target for cardiovascular and metabolic diseases. [6]The anxiolytic agent Pagoclone, though never commercialized, features a related 7-chloro-1,8-naphthyridine core, highlighting the scaffold's ability to interact with central nervous system targets like GABA-A receptors. [7][8]

Caption: Logical flow from the core scaffold to therapeutic applications.

Safety and Handling

4-Chloro-1,8-naphthyridin-2(1H)-one, like many chlorinated heterocyclic compounds, should be handled with appropriate care in a laboratory setting. It is advisable to treat it as a potential irritant. Standard safety precautions should be followed:

-

Use in a well-ventilated fume hood.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

4-Chloro-1,8-naphthyridin-2(1H)-one is a high-value synthetic intermediate underpinned by robust and scalable synthetic methodologies. Its key chemical feature—a reactive C4-chloro group—provides a reliable handle for extensive derivatization through nucleophilic substitution reactions. This chemical tractability, combined with the proven biological relevance of the 1,8-naphthyridine scaffold, solidifies its importance as a foundational building block for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.

References

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (NIH). Available at: [Link]

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 4-Chloro-1,2-Dihydro-1-Methyl-2-Oxo-1,8-Naphthyridine-3-Carboxylic Acid, Ethy Ester. PrepChem.com. Available at: [Link]

-

Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. Available at: [Link]

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ResearchGate. Available at: [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

-

4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H). National Institutes of Health (NIH). Available at: [Link]

-

Pagoclone. Wikipedia. Available at: [Link]

-

Nucleophilic-Substitution Reactions in Benzo[C]N[3][9]aphthyridines. ResearchGate. Available at: [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

-

Pagoclone. PubChem. Available at: [Link]

-

Ring transformations involving chloroheterocycles. Part II. Reaction of 4-chloro-1,8-naphthyridines and 4-chloroquinolines with substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 100 MHz, chcl3, predicted) (NP0007559). NP-MRD. Available at: [Link]

-

1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro-. PubChem. Available at: [Link]

-

PAGOCLONE. gsrs. Available at: [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health (NIH). Available at: [Link]

-

Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. PubMed. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (NIH). Available at: [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pagoclone - Wikipedia [en.wikipedia.org]

- 8. Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-1,8-naphthyridin-2(1H)-one: A Comprehensive Technical Guide for Advanced Research

CAS Number: 59514-93-1

Molecular Formula: C₈H₅ClN₂O

Molecular Weight: 180.59 g/mol

Abstract

This technical guide provides an in-depth overview of 4-Chloro-1,8-naphthyridin-2(1H)-one, a pivotal heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogues and foundational chemical principles to offer a comprehensive resource for researchers, scientists, and professionals in drug development. This guide covers its physicochemical properties, plausible synthetic routes, predicted spectroscopic characteristics, anticipated reactivity, and potential applications as a key building block for novel therapeutic agents. The information herein is intended to serve as a foundational resource to stimulate and guide further research into this promising scaffold.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its diverse and potent biological activities.[1] This nitrogen-containing heterocyclic system is a key structural component in numerous therapeutic agents, exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of various substituents onto the naphthyridine ring system allows for the fine-tuning of its biological activity, making it a versatile platform for drug design and discovery.

4-Chloro-1,8-naphthyridin-2(1H)-one, in particular, represents a crucial synthetic intermediate. The presence of a reactive chlorine atom at the C4 position provides a valuable handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This strategic positioning, coupled with the inherent biological potential of the naphthyridinone core, makes it a highly attractive starting material for the synthesis of novel and complex bioactive molecules.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| CAS Number | 59514-93-1 | [2] |

| Molecular Formula | C₈H₅ClN₂O | [2] |

| Molecular Weight | 180.59 g/mol | [2] |

| Appearance | Likely a white to off-white solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from related compounds |

| Melting Point | Not reported; expected to be relatively high due to the planar, rigid structure | Inferred from related compounds |

Synthesis and Characterization

A definitive, published synthetic protocol for 4-Chloro-1,8-naphthyridin-2(1H)-one is not currently available. However, a plausible and efficient synthetic route can be postulated based on established methodologies for analogous heterocyclic systems. The most probable pathway involves the synthesis of the corresponding 4-hydroxy precursor, followed by a chlorination step.

Proposed Synthetic Pathway

The proposed synthesis commences with the construction of the 4-hydroxy-1,8-naphthyridin-2(1H)-one core, which is then subjected to chlorination.

Caption: Proposed synthetic workflow for 4-Chloro-1,8-naphthyridin-2(1H)-one.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of 4-Hydroxy-1,8-naphthyridin-2(1H)-one

This step can be achieved through the cyclocondensation of a suitable 2-aminopyridine derivative with diethyl malonate, a common method for constructing pyridone rings. A potential approach is the Gould-Jacobs reaction.

-

Reaction Setup: In a high-boiling point solvent such as diphenyl ether, a substituted 2-aminopyridine is reacted with diethyl malonate.

-

Thermal Cyclization: The reaction mixture is heated to a high temperature (typically 240-260 °C) to facilitate the cyclization and formation of the 4-hydroxy-1,8-naphthyridin-2(1H)-one ring system.

-

Work-up and Purification: Upon cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the product. The solid is then collected by filtration, washed, and can be further purified by recrystallization.

Step 2: Chlorination of 4-Hydroxy-1,8-naphthyridin-2(1H)-one

The conversion of the 4-hydroxy group to a chloro group is a standard transformation in heterocyclic chemistry, often accomplished using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Reaction: 4-Hydroxy-1,8-naphthyridin-2(1H)-one is treated with an excess of phosphorus oxychloride, which acts as both the chlorinating agent and the solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

-

Heating: The reaction mixture is heated under reflux for several hours to ensure complete conversion.

-

Work-up: The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with water to remove any remaining acid, and dried.

-

Purification: The crude 4-Chloro-1,8-naphthyridin-2(1H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometric data can be predicted based on the structure and data from similar compounds.

¹H NMR (Predicted):

-

The spectrum is expected to show signals in the aromatic region corresponding to the protons on the naphthyridine ring.

-

The proton at C3 is anticipated to appear as a singlet.

-

The protons on the pyridine ring (C5, C6, C7) will likely exhibit characteristic doublet and triplet splitting patterns.

-

A broad singlet corresponding to the N-H proton of the pyridone ring is also expected, which would be exchangeable with D₂O.

¹³C NMR (Predicted):

-

The spectrum will display eight distinct carbon signals.

-

The carbonyl carbon (C2) is expected to resonate at a downfield chemical shift (around 160-170 ppm).

-

The carbon bearing the chlorine atom (C4) will also be significantly downfield.

-

The remaining aromatic carbons will appear in the typical range of 110-150 ppm.

Mass Spectrometry (Predicted):

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity for 4-Chloro-1,8-naphthyridin-2(1H)-one is the C4 position. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: General reaction scheme for the nucleophilic substitution at the C4 position.

Nucleophilic Aromatic Substitution

A wide range of nucleophiles can be employed to displace the chlorine atom, leading to a diverse library of 4-substituted 1,8-naphthyridin-2(1H)-ones. Common nucleophiles include:

-

Amines: Reaction with primary and secondary amines (aliphatic or aromatic) will yield 4-amino-1,8-naphthyridin-2(1H)-one derivatives. These reactions are often carried out in a polar solvent at elevated temperatures.

-

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides will result in the formation of 4-alkoxy or 4-aryloxy derivatives, respectively.

-

Thiols: Thiols and thiophenols can be used to introduce sulfur-containing moieties at the C4 position.

The facility of these substitution reactions allows for the systematic modification of the 1,8-naphthyridine scaffold, which is a key strategy in structure-activity relationship (SAR) studies during drug development.

Potential Applications in Drug Discovery and Development

The true value of 4-Chloro-1,8-naphthyridin-2(1H)-one lies in its role as a versatile building block for the synthesis of pharmacologically active compounds. The broader class of 1,8-naphthyridinones has demonstrated a wide array of biological activities, suggesting that derivatives of this chloro-intermediate could be promising drug candidates.

-

Anticancer Agents: Many 1,8-naphthyridine derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and protein kinases.[3] The ability to introduce diverse side chains at the C4 position could lead to the discovery of novel and selective anticancer drugs.

-

Antimicrobial Agents: The 1,8-naphthyridine core is famously present in quinolone antibiotics. By analogy, novel derivatives of 4-Chloro-1,8-naphthyridin-2(1H)-one could be explored for their potential as new antibacterial or antifungal agents.

-

Antiviral Agents: Certain 1,8-naphthyridine derivatives have been investigated as antiviral agents, including inhibitors of HIV integrase.[4]

-

Central Nervous System (CNS) Active Agents: The structural similarity of the 1,8-naphthyridine scaffold to other CNS-active heterocycles suggests potential applications in developing treatments for neurological disorders. For instance, the anxiolytic drug Pagoclone contains a 2-amino-7-chloro-1,8-naphthyridine moiety.[4]

Safety and Handling

As with any chlorinated heterocyclic compound, 4-Chloro-1,8-naphthyridin-2(1H)-one should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion and Future Perspectives

4-Chloro-1,8-naphthyridin-2(1H)-one is a strategically important, yet under-documented, synthetic intermediate. Its value lies in the combination of a biologically relevant 1,8-naphthyridinone core and a reactive chloro-substituent that allows for extensive chemical modification. This technical guide, by synthesizing available information on analogous compounds, provides a foundational understanding of its properties, synthesis, and potential applications.

Future research should focus on the development and publication of a robust and scalable synthesis for this compound. Furthermore, a thorough investigation of its reactivity with a diverse range of nucleophiles would be invaluable to the medicinal chemistry community. The exploration of the biological activities of the resulting 4-substituted 1,8-naphthyridin-2(1H)-one derivatives holds significant promise for the discovery of novel therapeutic agents across various disease areas.

References

- Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767–787.

- Tomma, J. H., & Al-Allaf, T. A. K. (2020). Chemistry and Biological Activities of 1,8-Naphthyridines. Mini-Reviews in Organic Chemistry, 17(5), 524–541.

-

Pagoclone. In Wikipedia. Retrieved January 7, 2026, from [Link]

-

American Elements. (n.d.). 4-Chloro-1,8-naphthyridin-2(1H)-one. Retrieved January 7, 2026, from [Link]

Sources

The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The 1,8-naphthyridine scaffold, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold" due to its remarkable versatility and broad spectrum of biological activities.[1][2] From the foundational discovery of nalidixic acid in 1962, the first of its class to show potent antibacterial activity, the exploration of 1,8-naphthyridine derivatives has expanded into a multitude of therapeutic areas.[3] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Synthetic Strategies: Building the 1,8-Naphthyridine Core

The construction of the 1,8-naphthyridine ring system is a cornerstone of its development. The Friedländer annulation is one of the most widely employed and versatile methods, involving the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[4] This method offers a straightforward and often high-yielding route to a variety of substituted 1,8-naphthyridines. Other classical methods, such as the Skraup and Doebner-von Miller reactions, have also been adapted for the synthesis of this scaffold, though they often require harsh conditions.[4] Modern advancements have led to the development of multicomponent reactions and greener synthetic approaches, enhancing the efficiency and environmental friendliness of 1,8-naphthyridine synthesis.

Representative Synthetic Workflow: Friedländer Annulation

The following diagram illustrates a generalized workflow for the synthesis of a 1,8-naphthyridine derivative via the Friedländer annulation.

Caption: Generalized workflow of the Friedländer annulation for 1,8-naphthyridine synthesis.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][6] Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression.

Mechanisms of Anticancer Action

1. Topoisomerase Inhibition: A prominent mechanism of action for several 1,8-naphthyridine derivatives is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

2. Kinase Inhibition: Many 1,8-naphthyridine derivatives function as inhibitors of various protein kinases that are critical components of oncogenic signaling pathways.[2] Key targets include:

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can block downstream pathways like the RAS-MAPK and PI3K-AKT pathways, which are often dysregulated in cancer.

-

c-Met Kinase: Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis.

-

Casein Kinase 2 (CK2): CK2 is involved in cell growth, proliferation, and survival, and its inhibition is a promising anticancer strategy.

The following diagram illustrates the general mechanism of kinase inhibition by 1,8-naphthyridine derivatives.

Caption: Kinase inhibition by 1,8-naphthyridine derivatives.

Quantitative Anticancer Activity

The cytotoxic effects of various 1,8-naphthyridine derivatives have been quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [5] |

| K-562 (Leukemia) | 0.77 | [5] | |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [5] |

| SW620 (Colon) | 1.4 | [5] | |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [5] |

| Compound 12 | HBL-100 (Breast) | 1.37 | [7] |

| Compound 17 | KB (Oral) | 3.7 | [7] |

| Compound 22 | SW-620 (Colon) | 3.0 | [7] |

| 10c | MCF7 (Breast) | 1.47 | [6] |

| 8d | MCF7 (Breast) | 1.62 | [6] |

| 4d | MCF7 (Breast) | 1.68 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Compound Treatment:

-

Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium.

-

Replace the existing medium with the medium containing the test compounds.

-

Incubate for 48-72 hours.

3. MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

4. Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1,8-Naphthyridine derivatives, particularly the quinolone class, have a long history of use as effective antibacterial agents.[8]

Mechanism of Antimicrobial Action

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9] These enzymes are essential for DNA replication, recombination, and repair in bacteria. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.

The following diagram illustrates the inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 1,8-naphthyridine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| ANA-12 | M. tuberculosis H37Rv | 6.25 | [10] |

| ANA-6 | M. tuberculosis H37Rv | 12.5 | [10] |

| ANA-7 | M. tuberculosis H37Rv | 12.5 | [10] |

| Nalidixic Acid Derivative 15a | Antibacterial/Antifungal | Good Activity | [11] |

| Nalidixic Acid Derivative 16a | Antibacterial/Antifungal | Good Activity | [11] |

| 1,8-NA and 3-TNB | Multi-resistant strains | ≥ 1024 (but potentiate fluoroquinolones) | [8][12] |

Experimental Protocol: Broth Microdilution for MIC Determination

1. Preparation of Inoculum:

-

Grow the bacterial strain in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL).

2. Compound Dilution:

-

Prepare a serial two-fold dilution of the 1,8-naphthyridine derivative in a 96-well microtiter plate.

3. Inoculation:

-

Add the standardized bacterial inoculum to each well.

-

Include positive (no drug) and negative (no bacteria) controls.

4. Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.

Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have shown promise as antiviral and anti-inflammatory agents.[1][13]

Antiviral Activity

Derivatives of 1,8-naphthyridine have been reported to exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[1][14][15] The mechanisms of antiviral action are still under investigation but represent a promising area for the development of new antiviral therapies.[1] Some derivatives have been shown to inhibit HIV-1 Tat-mediated transcription.[15]

Anti-inflammatory Activity

Several 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory effects.[16][17][18] The primary mechanism often involves the modulation of inflammatory signaling pathways. For instance, some derivatives have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[16] This is often achieved through the inhibition of the TLR4/MyD88/NF-κB signaling pathway.[16]

The following diagram illustrates the inhibition of the NF-κB inflammatory pathway.

Caption: Inhibition of the NF-κB inflammatory pathway by 1,8-naphthyridine derivatives.

Quantitative Anti-inflammatory Activity

| Compound | Assay | IC₅₀ (µM) | Reference |

| HSR2104 | NO production (LPS-treated BV2 cells) | 18.2 | [19] |

| TNF-α production (LPS-treated BV2 cells) | 12.5 | [19] | |

| IL-6 production (LPS-treated BV2 cells) | 25.6 | [19] |

Experimental Protocol: LPS-Induced Cytokine Release Assay

1. Cell Culture:

-

Culture macrophages or microglial cells (e.g., BV2) in a 24-well plate.

2. Compound Treatment:

-

Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivative for 1 hour.

3. LPS Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

4. Supernatant Collection:

-

Collect the cell culture supernatant.

5. Cytokine Measurement:

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold remains a highly valuable and versatile core in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The continued exploration of this scaffold, aided by advances in synthetic chemistry and a deeper understanding of its mechanisms of action, holds great promise for the development of novel and effective therapeutic agents to address a wide range of human diseases.

References

-

Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664. [Link]

-

(2021). Naphthyridines with Antiviral Activity - A Review. ResearchGate. [Link]

-

Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]

-

Lee, H. J., Kim, Y. M., Kim, H., Lee, S., Kim, Y., & Kim, J. S. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2609. [Link]

-

(2021). IC 50 values of the selected 1,8-naphthyridine-2-carboxamide... ResearchGate. [Link]

-

Kumar, A., Sharma, S., Sharma, S., & Singh, P. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22935-22947. [Link]

-

de Oliveira, C. C., da Silva, L. E., Joussef, A. C., Pacheco, L. K., Albino, D. B. L., Duarte, A. M. C., Steindel, M., & Rebelo, R. A. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

-

Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1, 8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169-1178. [Link]

-

(2024). Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information. [Link]

-

(2025). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ResearchGate. [Link]

-

(2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

-

Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). 1, 8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European journal of medicinal chemistry, 44(8), 3356-3362. [Link]

-

Bédard, J., May, S., Yuen, L., Chan, L., Jin, H., Stefanac, T., ... & Chan, L. (2001). Antiviral Properties of a Series of 1, 6-Naphthyridine and 7, 8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial agents and chemotherapy, 45(6), 1676-1683. [Link]

-

(2020). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]

-

(2013). Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]

-

(2018). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

-

Bédard, J., May, S., Yuen, L., Chan, L., Jin, H., Stefanac, T., ... & Chan, L. (2001). Antiviral properties of a series of 1, 6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial agents and chemotherapy, 45(6), 1676-1683. [Link]

-

Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1, 8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

-

(2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]

-

(2025). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

(2021). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

(2022). Chemical structures of the 1,8-naphthyridine derivatives. ResearchGate. [Link]

-

(2023). The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]

-

G., G., A., C., G., C., & C., C. (2008). 1, 8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N, N-diethyl[1][7][16] triazolo [4, 3-a][5][7] naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European journal of medicinal chemistry, 43(3), 584-594. [Link]

-

Kłos, J., & Wołoszyn, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(2), 226. [Link]

-

(2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

-

de Oliveira, C. C., da Silva, L. E., Joussef, A. C., Pacheco, L. K., Albino, D. B. L., Duarte, A. M. C., Steindel, M., & Rebelo, R. A. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Center for Biotechnology Information. [Link]

-

(2015). A 1,8-Naphthyridone Derivative Targets the HIV-1 Tat-Mediated Transcription and Potently Inhibits the HIV-1 Replication. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. journals.asm.org [journals.asm.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Pharmacological Profile of 4-Chloro-1,8-naphthyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of biological activities. This technical guide focuses on the pharmacological properties of a specific, yet underexplored, derivative: 4-Chloro-1,8-naphthyridin-2(1H)-one. While direct experimental data on this precise molecule is limited, this document synthesizes the available information on closely related analogues to provide a comprehensive overview of its potential as a therapeutic agent. By examining the structure-activity relationships of chloro-substituted 1,8-naphthyridinones, we will delve into its probable synthesis, potential mechanisms of action, and promising therapeutic applications, particularly in oncology. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this chemical entity.

Introduction: The 1,8-Naphthyridine Scaffold - A Versatile Core

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, has garnered significant attention in drug discovery. Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone for the development of numerous therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neurological activities.[1]

The 1,8-naphthyridin-2(1H)-one core, in particular, has emerged as a promising pharmacophore. The presence of a lactam moiety introduces a hydrogen bond donor and acceptor, enhancing its potential for specific target interactions. The introduction of a chlorine atom at the 4-position is anticipated to modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced potency and selectivity for its biological targets. Halogen substitutions on 1,8-naphthyridine derivatives have been shown to yield potent cytotoxic activity against various cancer cell lines.[2][3]

Synthesis of the 4-Chloro-1,8-naphthyridin-2(1H)-one Scaffold

A potential synthetic pathway could commence with the reaction of 2,6-diaminopyridine with a suitable three-carbon precursor to construct the pyridinone ring. Subsequent chlorination would then yield the desired product. A patent for the synthesis of the anxiolytic agent Pagoclone describes a relevant multi-step process starting from 2,6-diaminopyridine to generate a 7-chloro-1,8-naphthyridine intermediate, which could be adapted for the synthesis of the target compound.[5][6]

Proposed Synthetic Workflow:

Caption: Proposed mechanism of synthetic lethality induced by PARP inhibition.

Experimental Protocols for Evaluation

To ascertain the pharmacological properties of 4-Chloro-1,8-naphthyridin-2(1H)-one, a series of in vitro and in vivo experiments are recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-Chloro-1,8-naphthyridin-2(1H)-one in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

PARP Inhibition Assay

A commercially available PARP inhibitor assay kit can be used to determine the compound's ability to inhibit PARP-1 activity. These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins.

Kinase Inhibition Profiling

To identify potential kinase targets, the compound should be screened against a panel of recombinant kinases. Commercially available services can perform this profiling, providing data on the percent inhibition at a given concentration or IC50 values for specific kinases.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological properties of 4-Chloro-1,8-naphthyridin-2(1H)-one is currently lacking, the wealth of data on its structural analogues strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the development of novel anticancer agents. Its plausible role as a PARP inhibitor or a kinase inhibitor warrants further investigation.

Future research should focus on:

-

Developing and optimizing a robust synthetic route for 4-Chloro-1,8-naphthyridin-2(1H)-one.

-

Conducting comprehensive in vitro screening to determine its cytotoxicity against a broad panel of cancer cell lines and to elucidate its mechanism of action.

-

Performing detailed structure-activity relationship (SAR) studies by synthesizing and evaluating a library of related derivatives to optimize potency and selectivity.

-

If promising in vitro activity is observed, advancing the lead compounds to in vivo efficacy and toxicity studies in relevant animal models.

This technical guide provides a solid foundation for initiating research into the pharmacological properties of 4-Chloro-1,8-naphthyridin-2(1H)-one. The exploration of this and related compounds holds significant promise for the discovery of next-generation therapeutics.

References

- Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.

- Lee, C. H., Kim, H. J., Lee, J. Y., Kim, H. P., & Kim, Y. C. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Bulletin of the Korean Chemical Society, 30(9), 2049-2054.

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.

-

Pagoclone. In Wikipedia. Retrieved January 7, 2026, from [Link]

- Madaan, A., Jaggi, M., Singh, A. T., Srivastava, S. K., & Burman, A. C. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-613.

- Srivastava, S. K., Jaggi, M., Singh, A. T., Madaan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2008). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(12), 3586-3590.

- Abuzahra, R. S., Al-Qirim, T. M., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035.

- Srivastava, S. K., Jaggi, M., Singh, A. T., Madaan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.

- Jaggi, M., Singh, A. T., Srivastava, S. K., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 934-941.

- Kumar, V., & Singh, V. (2019).

- Park, S. E., Kim, H. J., Lee, J. Y., Kim, H. P., & Kim, Y. C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5291-5298.

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved January 7, 2026, from [Link]

- Miller, R. E., & Nurgali, K. (2018). PARP inhibition in platinum-based chemotherapy: Chemopotentiation and neuroprotection. Pharmacological Research, 137, 133-141.

-

Siddiqui-Jain, A., Drygin, D., Streiner, N., Chua, P., Pierre, F., O'Brien, S. E., Bliesath, J., Omori, M., Huser, N., Ho, C., Proffitt, C., Schwaebe, M. K., Ryckman, D. M., & Rice, W. G. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[2][7]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 514-525.

- Nemetova, U., Siyah, P., Boran, T., Bilgi, Ç., Özyürek, M., & Şahinler Ayla, S. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 9(38), 39733–39742.

- Indevus Pharmaceuticals, Inc. (2004). Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.

- Suto, M. J., Turner, W. R., Pugsley, T. A., & Meltzer, L. T. (1999). 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer.

- El-Gaby, M. S. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(5), 442-452.

- D'Amours, D., Desnoyers, S., D'Silva, I., & Poirier, G. G. (2006). Radiosensitization by the poly(ADP-ribose) polymerase inhibitor 4-amino-1,8-naphthalimide is specific of the S phase of the cell cycle and involves arrest of DNA synthesis. Molecular Cancer Therapeutics, 5(3), 564-574.

- Li, J., Zhang, X., & Wang, C. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.

- Murai, J., Huang, S. Y., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., Ji, J., Takeda, S., & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pagoclone - Wikipedia [en.wikipedia.org]

- 6. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]

- 7. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-1,8-naphthyridin-2(1H)-one mechanism of action

An In-depth Technical Guide to the Putative Mechanisms of Action for 4-Chloro-1,8-naphthyridin-2(1H)-one

Foreword: A Note on the Privileged Scaffold

The 1,8-naphthyridine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry, often referred to as a "privileged scaffold".[1] This designation arises from its ability to bind to a wide array of distinct biological targets, leading to a diverse range of pharmacological activities.[2][3] Derivatives of this core structure have been investigated and developed as anticancer, antimicrobial, anti-inflammatory, and neuro-active agents.[1][3][4] This guide will dissect the likely mechanisms of action for the specific derivative, 4-Chloro-1,8-naphthyridin-2(1H)-one, by synthesizing data from structurally related analogs and outlining a clear experimental path for definitive validation.

Section 1: The Predominant Hypothesis: Protein Kinase Inhibition

The most robust and frequently reported mechanism of action for 1,8-naphthyridinone derivatives, particularly in the context of oncology, is the inhibition of protein kinases.[5][6] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of cancer. The 1,8-naphthyridinone scaffold serves as an effective ATP-competitive inhibitor for several key kinases.

Targeting the Aurora Kinase Family

The Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate mitosis. Their overexpression is common in many human cancers, making them prime therapeutic targets.

-

Mechanism of Inhibition : Structurally similar compounds to 4-Chloro-1,8-naphthyridin-2(1H)-one have been identified as potent, selective pan-Aurora kinase inhibitors.[7] X-ray crystallography studies reveal that these molecules occupy the ATP-binding site of the kinase.[7] This competitive binding prevents the phosphorylation of downstream substrates crucial for mitotic progression.

-

Cellular Consequences : Inhibition of Aurora Kinase B, for example, prevents the phosphorylation of Histone H3 at Serine 10 (pHH3), a critical event for chromosome condensation and segregation.[7] This leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells. The antiproliferative effects of these compounds have been demonstrated in various cancer cell lines.[7]

Caption: ATP-competitive inhibition of Aurora Kinase B by a 1,8-naphthyridinone analog.

Targeting PKMYT1 Kinase

PKMYT1 is a crucial cell cycle regulator that phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), thereby acting as a gatekeeper for entry into mitosis (the G2/M transition).[8][9]

-

Mechanism of Inhibition : High-throughput screening has identified naphthyridinone derivatives as potent and selective inhibitors of PKMYT1.[8] These compounds were optimized to enhance potency and selectivity, leading to molecules that effectively shut down PKMYT1 enzymatic activity.[9]

-

Cellular Consequences : Inhibition of PKMYT1 leads to a loss of inhibitory phosphorylation on CDK1. This results in premature entry into mitosis, leading to mitotic catastrophe and cell death in cancer cells, particularly those with a compromised G1 checkpoint (e.g., p53-mutant tumors).[8][9]

Section 2: Alternative Mechanistic Pathways

The versatility of the 1,8-naphthyridine scaffold allows it to engage with targets beyond the kinome. Based on derivatives with modifications at different positions, two other prominent mechanisms are plausible.

DNA Topoisomerase Inhibition (Antimicrobial and Cytotoxic Activity)

The 1,8-naphthyridine core is the foundational structure of nalidixic acid, the progenitor of the quinolone class of antibiotics.[10]

-

Mechanism of Inhibition : These compounds target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10] They stabilize the covalent complex formed between the enzyme and DNA, which introduces double-strand breaks and ultimately stalls DNA replication and repair, leading to bacterial cell death.[10][11] Some naphthyridine derivatives have also been shown to inhibit human topoisomerase II, a mechanism that contributes to their anticancer activity.[12]

-

Relevance for 4-Chloro-1,8-naphthyridin-2(1H)-one : While this compound itself has not been reported as an antibiotic, this inherent capability of the scaffold suggests a potential for dual antibacterial or cytotoxic activity via topoisomerase inhibition. Some derivatives have been shown to act synergistically with fluoroquinolone antibiotics against multi-resistant bacterial strains.[10]

GABAA Receptor Modulation (Neuromodulatory Activity)

A notable derivative, Pagoclone, which contains a 7-chloro-1,8-naphthyridin-2-yl moiety, is a selective partial agonist of the GABAA receptor.[13][14][15]

-

Mechanism of Action : Pagoclone binds to the benzodiazepine site of the GABAA receptor.[15] It shows selectivity for receptors containing α2 and α3 subunits, which are associated with anxiolytic effects, while having lower efficacy at the α1 subunit, which is linked to sedation.[13][16] This subtype selectivity results in anxiety reduction with minimal sedative side effects.[15]

-

Relevance for 4-Chloro-1,8-naphthyridin-2(1H)-one : This demonstrates that the chloro-substituted 1,8-naphthyridine scaffold can be tailored to interact with central nervous system receptors, a mechanistic avenue entirely distinct from kinase or topoisomerase inhibition.

Caption: Experimental workflow for validating the kinase inhibition mechanism.

Section 4: Data Summary

The following table summarizes the potential targets for the 1,8-naphthyridin-2(1H)-one scaffold and the key experimental readouts used for validation.

| Putative Target Class | Specific Example(s) | Primary Validation Assay | Key Quantitative Readout | Cellular Consequence |

| Protein Kinase | Aurora Kinase B | In Vitro Kinase Assay | IC₅₀ | G2/M Arrest, Apoptosis |

| PKMYT1 | In Vitro Kinase Assay | IC₅₀ | G2/M Arrest, Mitotic Catastrophe | |

| DNA Topoisomerase | Bacterial DNA Gyrase | DNA Supercoiling Assay | IC₅₀ | Bacterial Death |

| CNS Receptor | GABAA (α2/α3 subunits) | Radioligand Binding Assay | Kᵢ | Anxiolysis |

Conclusion

While the precise mechanism of action for 4-Chloro-1,8-naphthyridin-2(1H)-one requires direct experimental confirmation, the wealth of data on the 1,8-naphthyridine scaffold provides a strong, evidence-based foundation for forming a primary hypothesis. The most probable mechanism, particularly for anticancer applications, is the inhibition of protein kinases such as the Aurora kinase family or PKMYT1. Alternative mechanisms, including DNA topoisomerase inhibition and GABAA receptor modulation, highlight the scaffold's versatility and represent other potential avenues of activity. The proposed experimental workflow provides a clear and robust path for researchers to definitively characterize the biological function of this compound, moving from broad, unbiased screening to specific, potent, and cellularly relevant validation.

References

-

Bavetsias, V., et al. (2013). SAR and evaluation of novel 5H-benzo[c]n[3][7]aphthyridin-6-one analogs as Aurora kinase inhibitors. PubMed. Available at:

- Various Authors. (n.d.). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. ResearchGate.

- Merck Patent Gmbh. (2013). 1, 8 -naphthyridines as kinase inhibitors. Google Patents.

- Various Authors. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Source Not Specified.

- Roche Innovation Center. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed.

- Roche Innovation Center. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry - ACS Publications.

- Various Authors. (2025). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate.

- Bano, S., et al. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.

- da Silva, L.E., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH.

- Various Authors. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Source Not Specified.

- Capozzi, A., et al. (2012). A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis. PubMed.

- Lee, E.S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH.

- Modafinil.pl. (n.d.). Pagoclone - relieves anxiety, but does not excessively sedate. Modafinil.pl.

- National Center for Biotechnology Information. (n.d.). Pagoclone. PubChem.

- Wikipedia. (n.d.). Pagoclone. Wikipedia.

- chemeurope.com. (n.d.). Pagoclone. chemeurope.com.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 7. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One moment, please... [flmodafinil.pl]

- 13. Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pagoclone - Wikipedia [en.wikipedia.org]

- 15. Pagoclone [chemeurope.com]

- 16. A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 4-Chloro-1,8-naphthyridin-2(1H)-one

Introduction: The Significance of the 1,8-Naphthyridine Core and the Imperative of Precise Characterization